

Synthesis protocol for 3-(2,6-Dimethylmorpholino)-4-methylaniline

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Compound of Interest

Compound Name:	3-(2,6-Dimethylmorpholino)-4-methylaniline
CAS No.:	1247775-98-9
Cat. No.:	B569484

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Application Note: Scalable Synthesis of **3-(2,6-Dimethylmorpholino)-4-methylaniline**

Introduction & Significance

The compound **3-(2,6-Dimethylmorpholino)-4-methylaniline** is a critical building block in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).^{[1][2]} The structural motif—an aniline core substituted with a solubilizing morpholine ring—is essential for optimizing the pharmacokinetic profile (lipophilicity and metabolic stability) of drug candidates targeting non-small cell lung cancer (NSCLC).

Unlike simple morpholine analogs, the 2,6-dimethyl substitution introduces steric bulk and chirality (typically *cis*-conformation), which can improve selectivity and solubility. This protocol addresses the primary synthetic challenge: installing the bulky amine at the meta position relative to the aniline nitrogen, a position not activated for standard nucleophilic aromatic substitution (

).

Retrosynthetic Analysis & Strategy

The synthesis of **3-(2,6-dimethylmorpholino)-4-methylaniline** (Target 1) presents a regiochemical challenge.[1][2]

- Direct Nitration Route (Flawed): Nitration of N-(m-tolyl)-2,6-dimethylmorpholine typically yields the para-nitro isomer (relative to the morpholine), resulting in 4-morpholino-2-methylaniline, which is the incorrect regioisomer.[1][2]

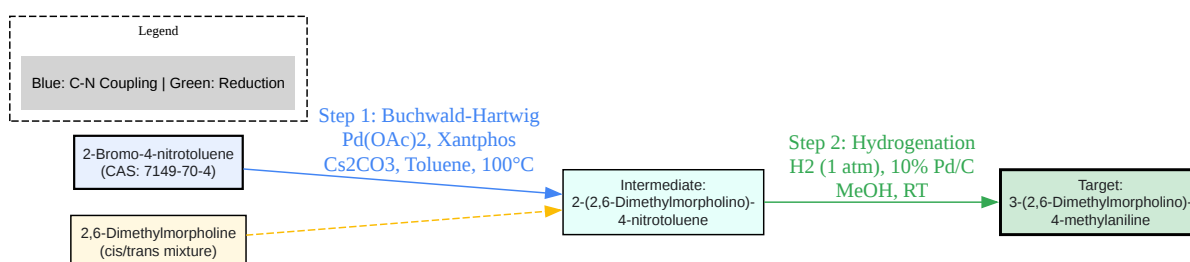
- Route (Limited): Standard

requires a leaving group ortho or para to an electron-withdrawing group (EWG). In the required precursor (2-halo-4-nitrotoluene), the halogen is meta to the activating nitro group, rendering

kinetically difficult without harsh conditions that degrade the substrate.[1][2]

- Selected Route (Buchwald-Hartwig): The most robust, scalable method utilizes Palladium-catalyzed Buchwald-Hartwig amination to couple 2,6-dimethylmorpholine with 2-bromo-4-nitrotoluene, followed by chemoselective reduction of the nitro group.[1][2]

Synthesis Pathway (Graphviz Visualization)



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Figure 1: Two-step synthetic pathway bypassing the meta-substitution limitation of standard

Experimental Protocols

Step 1: Buchwald-Hartwig Amination

Objective: Coupling of 2-bromo-4-nitrotoluene with 2,6-dimethylmorpholine.^{[1][2]} Rationale: The bromine atom at position 2 of the toluene ring is sterically hindered by the methyl group and electronically deactivated (meta to nitro). The use of Xantphos, a wide-bite-angle ligand, is critical to facilitate the reductive elimination step in sterically congested couplings.^{[1][2]}

Reagents & Materials:

Reagent	Equiv.	Role
2-Bromo-4-nitrotoluene	1.0	Substrate
2,6-Dimethylmorpholine	1.2	Nucleophile (Amine)
Pd(OAc) ₂	0.02 (2 mol%)	Catalyst Precursor
Xantphos	0.04 (4 mol%)	Ligand

| Cesium Carbonate (

) | 2.0 | Base | | Toluene (Anhydrous) | 10 V (mL/g) | Solvent ^{[1][2]}

Protocol:

- Inerting: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon () or Nitrogen () for 15 minutes.
- Charging: Add 2-Bromo-4-nitrotoluene (1.0 equiv), (2 mol%), Xantphos (4 mol%), and (2.0 equiv) to the flask.

- Solvation: Add anhydrous Toluene via syringe. Sparge the solvent with for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
- Amine Addition: Add 2,6-dimethylmorpholine (1.2 equiv) via syringe.
- Reaction: Heat the mixture to 100°C oil bath temperature. Stir vigorously for 12–16 hours.
 - Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide () should disappear, and a fluorescent yellow/orange spot (Intermediate) should appear ().
- Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts.^[1] Wash the pad with EtOAc.^[1]
- Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0% 20% EtOAc in Hexanes) to yield 2-(2,6-dimethylmorpholino)-4-nitrotoluene as a yellow solid.^{[1][2]}

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary aniline.^[1] Rationale: Pd/C catalyzed hydrogenation is preferred over Fe/acid reduction to avoid generating iron waste and to ensure a cleaner impurity profile for pharmaceutical applications.^[1]

Reagents:

Reagent	Equiv.	Role
Nitro Intermediate	1.0	Substrate
10% Pd/C (wet)	10 wt%	Catalyst
Methanol (MeOH)	20 V	Solvent

| Hydrogen (

) | Balloon | Reductant [\[1\]](#)[\[2\]](#)

Protocol:

- Preparation: Dissolve the nitro intermediate from Step 1 in Methanol.
- Catalyst Addition: Under an inert atmosphere (), carefully add 10% Pd/C (50% water wet). Caution: Dry Pd/C is pyrophoric.[\[1\]](#)
- Hydrogenation: Purge the vessel with (3x), then with (3x). Attach a hydrogen balloon (or set autoclave to 30 psi). Stir vigorously at RT for 4–6 hours.
 - Checkpoint: The yellow color of the solution will fade to colorless or pale brown.[\[1\]](#) TLC should show a polar, UV-active spot (Amine) with significant fluorescence quenching.
- Workup: Filter the mixture through Celite to remove the catalyst. Wash the pad with MeOH. [\[1\]](#)
- Isolation: Concentrate the filtrate. The resulting oil may crystallize upon standing or trituration with cold pentane.[\[1\]](#)
- Yield: Expected overall yield (2 steps) is 65–75%.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare the spectral data against these expected values. The key diagnostic is the shift of the aromatic protons and the integration of the morpholine methyls.[\[1\]](#)

- ^1H NMR (400 MHz, DMSO-):
 - 6.80 (d, $J=8.0$ Hz, 1H, Ar-H5, ortho to methyl),
 - 6.25 (s, 1H, Ar-H2, ortho to morpholine/amino),

- 6.18 (d, 1H, Ar-H6),
- 4.85 (s, 2H,
),
- 3.65 (m, 2H, Morph-H),
- 2.70 (t, 2H, Morph-H),
- 2.10 (s, 3H, Ar-
),
- 1.10 (d, 6H, Morph-
).
- Mass Spectrometry (ESI+):
 - Calculated
.
 - Found
.

Safety & Handling

- 2-Bromo-4-nitrotoluene: Irritant.[1][2] Avoid inhalation of dust.[1]
- Palladium Catalysts: Heavy metal hazards.[1] Dispose of in dedicated heavy metal waste streams.[1]
- Hydrogen Gas: Extremely flammable.[1] Ensure all equipment is grounded to prevent static discharge.[1]
- Nitro Intermediates: Potentially energetic.[1] Do not distill the nitro intermediate to dryness at high temperatures (>150°C).

References

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Sources

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- [2. prepchem.com \[prepchem.com\]](#)
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